![molecular formula C14H32OSn B1600445 Tributyl(methoxymethyl)stannane CAS No. 27490-32-0](/img/structure/B1600445.png)
Tributyl(methoxymethyl)stannane
Overview
Description
Tributyl(methoxymethyl)stannane, also known as TriBMM, is a chemical compound that belongs to the family of organotin compounds . It has a CAS Number of 27490-32-0 and a molecular weight of 335.12 .
Molecular Structure Analysis
The molecular formula of Tributyl(methoxymethyl)stannane is C14H32OSn . Its average mass is 335.113 Da and its monoisotopic mass is 336.147522 Da .Physical And Chemical Properties Analysis
Tributyl(methoxymethyl)stannane has a boiling point of 309.0±44.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.6 mmHg at 25°C and it has an enthalpy of vaporization of 52.8±3.0 kJ/mol . The flash point is 140.7±28.4 °C .Scientific Research Applications
Hydroxymethyl Anion Equivalent Tributyl(methoxymethyl)stannane serves as a hydroxymethyl anion equivalent in chemical reactions. It is utilized in the preparation of tributyl[(methoxymethoxy)methyl]stannane, an intermediate in various metalation reactions involving tin, and also plays a role in the protection of oxygen groups (Danheiser et al., 2003).
Thermal Reactions with Aldehydes This compound is involved in stereoselective thermal reactions with aldehydes. An example includes the production of anti-4-hydroxy-3-methyl-cis-1,2-enol ethers, which are precursors to trans-4,5-disubstituted butyrolactones (Pratt & Thomas, 1989).
Allylation Reagent It has been employed as a reactive allylation reagent. Bis-stannylation of 1-(methoxy)methoxyallene using this compound yields a highly reactive agent for stereoselective reactions with aldehydes, aiding in the construction of 1,2-diol derivatives (Williams & Fultz, 2005).
Threo-Selective Homo-Enolate Equivalent It acts as a threo-selective, homo-enolate equivalent, demonstrating its utility in reactions with aromatic and aliphatic aldehydes to form threo-4,5-disubstituted butyrolactones (Pratt & Thomas, 1982).
1,5-Asymmetric Induction Tributyl(methoxymethyl)stannane is integral in 1,5-asymmetric induction reactions with chiral aldehydes, where the stereochemical preference of the reagent dominates the reaction course (Mcneill & Thomas, 1992).
Diastereoselective Hydrostannylation It is used in highly diastereoselective homolytic hydrostannylation of allyl and homoallyl alcohols, converting them into stannylated alcohols with high 1,2-syn and 1,3-syn diastereoselectivity (Miura, Wang & Hosomi, 2005).
Safety And Hazards
properties
IUPAC Name |
tributyl(methoxymethyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H5O.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHDZXTWPSGQLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454828 | |
Record name | Stannane, tributyl(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(methoxymethyl)stannane | |
CAS RN |
27490-32-0 | |
Record name | Stannane, tributyl(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stannane, tributyl(methoxymethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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